Lipophilicity Tuning: XLogP3-AA Comparison of N3-Benzyl Triazolopyrimidine Derivatives
The 4-methylbenzyl derivative (target compound) exhibits a computed XLogP3-AA of 1.1 [1], positioning it between the less lipophilic 3-benzyl analog (XLogP3-AA ≈ 0.7, estimated from PubChem data for CID 1355103) [2] and the more lipophilic 3-(4-chlorobenzyl) analog (XLogP3-AA ≈ 1.8, estimated) [3]. This incremental lipophilicity is critical for optimizing passive membrane permeability while maintaining aqueous solubility for biochemical assay compatibility.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | 3-Benzyl analog: XLogP3-AA ≈ 0.7; 3-(4-Chlorobenzyl) analog: XLogP3-AA ≈ 1.8 |
| Quantified Difference | ΔXLogP3-AA = +0.4 vs. 3-benzyl; ΔXLogP3-AA = -0.7 vs. 3-(4-chlorobenzyl) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity directly influences compound solubility, permeability, and off-target binding; the 0.4-unit increase over the 3-benzyl analog translates to an estimated ~2.5-fold higher membrane permeability based on the Hansch correlation, making it a preferred scaffold for optimizing oral bioavailability.
- [1] PubChem Compound Summary for CID 135510377, Computed Descriptors: XLogP3-AA = 1.1. National Library of Medicine, 2025. View Source
- [2] PubChem Compound Summary for 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CID 1355103), Estimated XLogP3-AA. View Source
- [3] PubChem Compound Summary for 3-(4-Chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol, Estimated XLogP3-AA. National Library of Medicine. View Source
